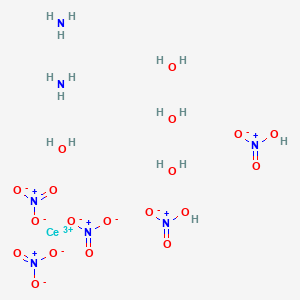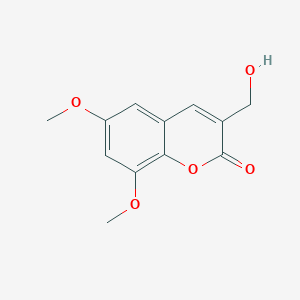
4-(Aminomethyl)azetidin-2-one
Overview
Description
4-(Aminomethyl)azetidin-2-one is a chemical compound with the molecular formula C4H8N2O . It is a type of beta-lactam, a class of compounds that contain a lactam ring, which is a four-membered ring that includes the amide nitrogen and the carbonyl carbon .
Synthesis Analysis
The synthesis of this compound and similar compounds has been the subject of various studies . For instance, one study described the synthesis of azetidin-2-ones using a four-component condensation of β-amino acids with aldehydes and isonitriles .Molecular Structure Analysis
The molecular structure of this compound is characterized by a four-membered cyclic lactam (beta-lactam) skeleton . This structure is recognized as a useful building block for the synthesis of a large number of organic molecules .Chemical Reactions Analysis
Several chemical reactions involving this compound have been reported in the literature . For example, one study reported the use of 4-acetoxy-azetidin-2-ones in nucleophilic substitutions and N-thio-alkylation reactions .Scientific Research Applications
Synthesis of Biologically Important Compounds
4-(Aminomethyl)azetidin-2-one, as a part of the azetidin-2-one family, is recognized for its significant role in the synthesis of various biologically important compounds. Utilizing the beta-lactam structure of azetidin-2-ones, researchers have explored the synthesis of aromatic beta-amino acids, peptides, polyamines, polyamino alcohols, amino sugars, and polyamino ethers. These compounds, derived from the beta-lactam nucleus, have a wide range of applications in medicine and pharmacology due to their diverse biological activities (Deshmukh et al., 2004).
Antibiotic Activity
Azetidin-2-ones are extensively used in the design and synthesis of new antimicrobial agents, particularly against multidrug-resistant pathogens. The structural versatility of these compounds allows for the development of a variety of derivatives with potent antibacterial properties. Some derivatives have shown promising activity against both susceptible and resistant strains of bacteria like Staphylococcus aureus (Broccolo et al., 2006).
Therapeutic Potential
The therapeutic potential of vicinal diaryl azetidin-2-ones has been highlighted in recent studies. These compounds exhibit a range of biological activities including cholesterol absorption inhibition, antiproliferative, antimicrobial, antitubercular, and anti-inflammatory and analgesic properties. Ezetimibe, a specific azetidin-2-one derivative, is already used clinically as a cholesterol absorption inhibitor (Ghuge & Murumkar, 2018).
Mechanism of Action
Target of Action
4-(Aminomethyl)azetidin-2-one is a small molecule that has been found to act as a dual inhibitor of hHDAC6 and hHDAC8 . These are histone deacetylase (HDAC) enzymes, which play a crucial role in various pathological conditions, making them valuable therapeutic targets .
Mode of Action
The compound interacts with its targets, hHDAC6 and hHDAC8, exhibiting nanomolar inhibitory potency . It’s noteworthy that these compounds also show selectivity by exhibiting low inhibitory potency against hHDAC1 and hHDAC10 . This selectivity has been further demonstrated in protein imprint experiments based on human cells, where the acetylation of non-histone substrates α-tubulin and SMC3 was tested .
Biochemical Pathways
Given its inhibitory action on hdac6 and hdac8, it’s likely that it impacts the acetylation state of histones and other proteins, thereby influencing gene expression and cellular functions .
Pharmacokinetics
The compound’s metabolic stability has been validated in rat, mouse, and human liver microsomes , suggesting it may have suitable ADME properties for bioavailability.
Result of Action
The molecular and cellular effects of this compound’s action are likely tied to its inhibition of HDAC6 and HDAC8. In human cell-based experiments, these compounds reduced the proliferation of colorectal HCT116 and leukemia U937 cells after 48 hours of treatment .
Action Environment
It’s worth noting that azetidin-2-ones are colorless, hydrolytically vulnerable solids , suggesting that factors such as pH and temperature could potentially impact their stability and activity.
Future Directions
Recent advances in the chemistry and reactivity of azetidines, including azetidin-2-ones, suggest promising future directions . These compounds have been recognized as important building blocks in organic synthesis and medicinal chemistry, and their unique reactivity can be exploited to synthesize a wide variety of biologically important compounds .
Biochemical Analysis
Biochemical Properties
They have been used in the synthesis of a variety of β-lactam antibiotics
Cellular Effects
Compounds containing the azetidin-2-one ring structure have been investigated for their antiproliferative activity . These compounds have shown effectiveness in breast-cancer cell lines as tubulin-targeting antimitotic agents .
Molecular Mechanism
Β-lactam antibiotics, which include azetidin-2-ones, are known to target the transpeptidase enzymes (penicillin-binding proteins), which are required for bacterial cell-wall synthesis .
Temporal Effects in Laboratory Settings
Azetidin-2-ones are known to be reactive compounds, making them excellent candidates for ring-opening and expansion reactions .
Dosage Effects in Animal Models
Azetidin-2-one derivatives have been evaluated for their anti-inflammatory effects in animal models .
Metabolic Pathways
Exquisite mechanisms have evolved that control the flux of metabolites through metabolic pathways to ensure that the output of the pathways meets biological demand .
Properties
IUPAC Name |
4-(aminomethyl)azetidin-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H8N2O/c5-2-3-1-4(7)6-3/h3H,1-2,5H2,(H,6,7) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UFWIEBMUQXPBCX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(NC1=O)CN | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H8N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
100.12 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


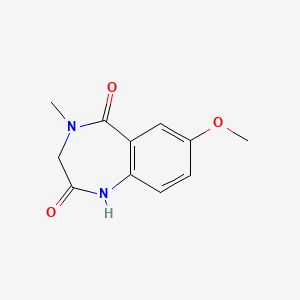

![10-Methyl-2,3,7,11-tetraazatricyclo[7.4.0.0^{2,6}]trideca-1(9),3,5,7,10,12-hexaene-5-carbonitrile](/img/structure/B3097218.png)
![tert-Butyl 6-oxo-3-azabicyclo[3.1.1]heptane-3-carboxylate](/img/structure/B3097225.png)
![Butyl[(5-methylfuran-2-yl)methyl]amine](/img/structure/B3097236.png)
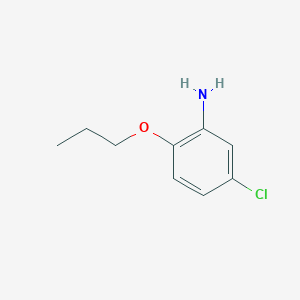
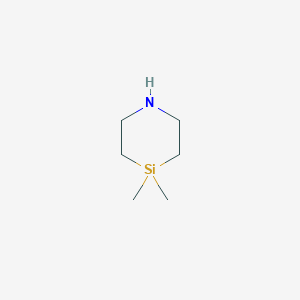
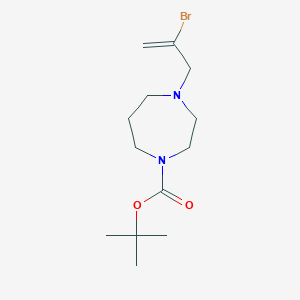
![1-[3-(3-Thienyl)-1,2,4-oxadiazol-5-yl]cyclohexanamine](/img/structure/B3097266.png)
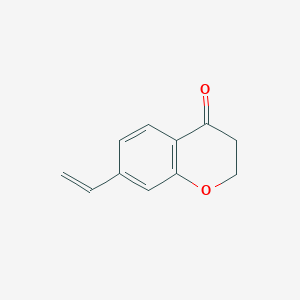

![Benzyl N-[(2R)-2-hydroxypropyl]carbamate](/img/structure/B3097292.png)
